Entrectinib

Overview

Description

Entrectinib is a potent, orally administered tyrosine kinase inhibitor targeting TRK (tropomyosin receptor kinase), ROS1, and ALK proteins. It received FDA approval in 2019 for treating NTRK gene fusion-positive solid tumors in adults and pediatric patients, as well as ROS1-positive non-small cell lung cancer (NSCLC) . Key pharmacological features include:

- Pharmacokinetics: Linear dose-dependent absorption with a peak plasma concentration at ~4 hours and an elimination half-life of ~20 hours. It is primarily metabolized in the liver and excreted in feces, with minimal renal excretion .

- Efficacy: In pooled clinical trials, this compound demonstrated an objective response rate (ORR) of 57% (7.4% complete response) in NTRK fusion-positive cancers and a median progression-free survival (PFS) of 11.2 months .

- Blood-Brain Barrier Penetration: Unlike many kinase inhibitors, this compound exhibits robust central nervous system (CNS) activity due to its weak interaction with P-glycoprotein (P-gp), enabling effective treatment of brain metastases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Entrectinib is synthesized through a multi-step chemical process. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The process typically includes steps such as halogenation, nucleophilic substitution, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure consistency, efficiency, and safety. The process includes rigorous quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Entrectinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and bioactivation in the body .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include halogenating agents, nucleophiles, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, which contribute to its therapeutic effects. One of the primary metabolites is M5, which retains significant pharmacological activity .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

Entrectinib has been extensively studied for its efficacy in treating patients with ROS1-positive advanced NSCLC. A pivotal trial demonstrated the following outcomes:

- Objective Response Rate (ORR) : In a cohort of patients receiving this compound, the ORR was reported at 81.5% (95% CI: 68.6–90.8), with a clinical benefit rate of 87.0% .

- Duration of Response : The median duration of response was approximately 24.6 months , indicating long-lasting effects in many patients .

- Intracranial Efficacy : Among patients with CNS metastases, the intracranial response rate was 55% , highlighting this compound's ability to penetrate the blood-brain barrier effectively .

NTRK Fusion-Positive Solid Tumors

This compound is also approved for treating solid tumors with NTRK gene fusions, regardless of tumor type. Key findings from clinical trials include:

- Overall Response Rate : An updated analysis showed an ORR of 61.2% in patients with NTRK fusion-positive tumors .

- Median Duration of Response : The median duration of response was reported at 20 months , with a progression-free survival (PFS) of 13.8 months .

- CNS Activity : The drug demonstrated significant intracranial efficacy, with an intracranial response rate of 63.6% in patients with measurable CNS disease .

Safety Profile

This compound has a manageable safety profile, with most adverse events classified as grade 1 or 2 and reversible. Common side effects include fatigue, nausea, and dizziness . The drug's tolerability has been confirmed across various studies, reinforcing its clinical utility.

Case Study 1: ROS1-Positive NSCLC

A 54-year-old female patient with stage IV ROS1-positive NSCLC was treated with this compound after failing prior therapies. The patient achieved a complete response after six months of treatment, maintaining this status for over two years .

Case Study 2: NTRK Fusion-Positive Tumor

A 35-year-old male diagnosed with a rare NTRK fusion-positive soft tissue sarcoma received this compound as first-line therapy. He exhibited a partial response after three months, leading to significant tumor reduction and improved quality of life .

Data Summary Table

| Application Area | Objective Response Rate | Median Duration of Response | Intracranial Response Rate | Common Adverse Events |

|---|---|---|---|---|

| ROS1-positive NSCLC | 81.5% | 24.6 months | 55% | Fatigue, nausea, dizziness |

| NTRK fusion-positive tumors | 61.2% | 20 months | 63.6% | Fatigue, nausea |

Mechanism of Action

Entrectinib exerts its effects by inhibiting specific tyrosine kinases, including TRK A, B, and C, ROS1, and ALK. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis .

The molecular targets of this compound include the neurotrophic tyrosine receptor kinase (NTRK) genes, ROS1, and ALK. These targets are often involved in oncogenic fusion events that drive cancer progression. This compound’s ability to cross the blood-brain barrier also makes it effective against central nervous system metastases .

Comparison with Similar Compounds

Larotrectinib

Larotrectinib, a first-generation TRK inhibitor, is approved for NTRK fusion-positive tumors.

Efficacy

| Parameter | Entrectinib (n=54) | Larotrectinib (n=122) |

|---|---|---|

| ORR (95% CI) | 58% (43–71%) | 81% (72–88%) |

| Median DoR (months) | 10.4 | Not reached |

| Median PFS (months) | 11.2 | Not reached |

| Median OS (months) | 20.9 | Not reached |

Source: Pooled clinical trial data

- Survival Extrapolation : In TRK fusion-positive NSCLC, parametric models estimated larotrectinib to provide 9.2 mean total life-years versus 4.4 for this compound, driven by longer pre-progression survival (7.5 vs. 1.9 life-years) .

CNS Activity

- This compound’s weak P-gp substrate status (AP-ER <2) enables superior brain penetration compared to larotrectinib (AP-ER >2), which is a strong P-gp substrate .

- In trials, 22% of this compound patients had baseline CNS metastases, achieving similar response rates to systemic disease, whereas larotrectinib trials included only 2% CNS metastases .

Repotrectinib and Taletrectinib

Next-generation TRK/ROS1 inhibitors address acquired resistance mutations (e.g., G2032R in ROS1).

- Repotrectinib: Shares a similar mechanism with this compound but shows activity against solvent-front mutations resistant to this compound and crizotinib. No direct comparisons exist, but early data suggest efficacy in crizotinib-pretreated patients .

- Taletrectinib : Demonstrated ORR of 90% in ROS1+ NSCLC, including cases resistant to this compound. It overcomes G2032R mutations, a common resistance mechanism to this compound .

Crizotinib

A first-generation ALK/ROS1 inhibitor, crizotinib is less effective in TRK fusion cancers but relevant for cross-class comparisons:

- CNS Penetration : Crizotinib is a strong P-gp substrate (AP-ER >3), resulting in poor brain efficacy compared to this compound .

- Synergy : Preclinical studies show synergistic antiproliferative effects when crizotinib is combined with this compound in TRK fusion models .

Pharmacokinetic and Resistance Profiles

| Compound | Targets | Key Resistance Mutations | CNS Penetration (P-gp Substrate Strength) |

|---|---|---|---|

| This compound | TRK, ROS1, ALK | G595R (TRKA), G623R (ROS1) | Weak (AP-ER <2) |

| Larotrectinib | TRK | G595R, G667C | Strong (AP-ER >2) |

| Repotrectinib | TRK, ROS1 | Solvent-front mutations | Moderate (preclinical data pending) |

Sources:

Biological Activity

Entrectinib is a potent selective inhibitor targeting tropomyosin receptor kinases (TRK) and ROS1, with significant implications for treating various cancers, particularly those harboring NTRK and ROS1 gene fusions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and case studies demonstrating its therapeutic benefits.

This compound inhibits the activity of TRKA, TRKB, TRKC, and ROS1 by binding to their ATP-binding sites. This inhibition leads to the blockade of downstream signaling pathways critical for tumor cell proliferation and survival. Notably, this compound has been shown to penetrate the central nervous system (CNS) effectively due to its weak substrate status for P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier .

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, demonstrating robust efficacy across various tumor types. The following table summarizes key findings from integrated analyses of phase I/II trials:

| Trial | Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|

| STARTRK-2 | 161 patients with NTRK fusion-positive tumors | 67% (95% CI: 59.3–74.3) | 15.7 months (95% CI: 13.9–28.6) | 15.7 months (95% CI: 11.0–21.1) |

| Integrated Analysis | 121 patients with various solid tumors | 61.2% | 20.0 months (95% CI: 13.0–38.2) | 13.8 months (95% CI: 10.1–19.9) |

| CNS Patients | 11 patients with measurable CNS disease | 63.6% | 22.1 months (95% CI: 7.4–NE) | N/A |

The efficacy of this compound was particularly notable in patients with CNS metastases, where intracranial response rates reached up to 63.6% .

Case Studies

Several case studies illustrate the clinical benefits of this compound:

- Endometrial Stromal Sarcoma :

- Leiomyosarcoma :

Safety Profile

This compound has a manageable safety profile, with most treatment-related adverse events classified as grade 1 or 2 and reversible upon dose modification . The incidence of serious adverse events leading to treatment discontinuation was low, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating Entrectinib’s mechanism of action in preclinical models?

Methodological Answer: Preclinical validation should include kinase inhibition assays (e.g., TRKA/B/C and ROS1 enzymatic activity assays) to confirm target engagement. Use cell lines expressing NTRK or ROS1 fusions for in vitro cytotoxicity and apoptosis assays. For in vivo models, employ xenografts with confirmed fusion status and monitor tumor regression and pharmacodynamic biomarkers (e.g., phosphorylated TRK/ROS1). Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and validating results across multiple models .

Q. How should researchers design clinical trials to assess this compound’s efficacy in ROS1-positive NSCLC with brain metastases?

Methodological Answer: Trials should include patients with confirmed ROS1 fusions via NGS or FISH, stratifying cohorts by baseline CNS involvement. Primary endpoints should combine systemic (objective response rate, ORR) and CNS-specific outcomes (intracranial ORR, time to CNS progression). Incorporate regular brain MRI assessments and standardized RECIST criteria for CNS lesions. Reference the BFAST trial design, which demonstrated 74% systemic ORR and 79% intracranial ORR in treatment-naïve patients .

Q. What ethical considerations are critical when enrolling pediatric patients in this compound trials?

Methodological Answer: Obtain informed consent/assent tailored to pediatric populations, emphasizing potential long-term effects on growth and development. Adhere to FDA/EMA guidelines for pediatric oncology trials, including independent safety monitoring boards. Ensure IRB approval for protocols addressing age-appropriate dosing and toxicity management, as exemplified in phase 1 trials for TRK inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety profiles between this compound and comparator agents (e.g., crizotinib)?

Methodological Answer: Conduct meta-analyses of pooled adverse event data from phase 2/3 trials, adjusting for differences in trial populations and dosing schedules. Use propensity score matching to control for confounding variables. For example, this compound’s higher incidence of CNS-related adverse events (e.g., dizziness) versus crizotinib’s hepatic toxicity may reflect divergent kinase selectivity profiles; validate via in vitro off-target screening .

Q. What statistical methods are optimal for analyzing progression-free survival (PFS) data censored by CNS progression in this compound studies?

Methodological Answer: Apply competing risks analysis (e.g., Fine-Gray subdistribution hazard models) to distinguish CNS-specific progression from systemic progression or death. Sensitivity analyses should account for informative censoring, as seen in the ALKA-372-001 trial, where 55% of patients remained progression-free at 12 months despite CNS involvement .

Q. How can researchers integrate real-world evidence (RWE) with clinical trial data to evaluate this compound’s long-term outcomes?

Methodological Answer: Use federated learning platforms to harmonize RWE (e.g., electronic health records, registries) with trial data while preserving patient anonymity. Validate RWE quality via the ISPOR checklist for observational studies. For example, correlate real-world PFS with trial data to identify disparities in underrepresented subgroups (e.g., elderly patients) .

Q. Methodological Challenges

Q. What strategies improve reproducibility in this compound combination therapy studies?

Methodological Answer: Predefine synergistic/antagonistic thresholds using Chou-Talalay combination indices in vitro. In vivo, use orthogonal assays (e.g., RNA-seq for pathway modulation) to validate mechanistic interactions. Publish full protocols for dosing schedules and toxicity management, as seen in studies combining this compound with PD-1 inhibitors .

Q. How should researchers address heterogeneity in NTRK fusion partner genes when analyzing this compound’s efficacy?

Methodological Answer: Stratify patients by fusion partner (e.g., ETV6-NTRK3 vs. LMNA-NTRK1) in subgroup analyses. Use functional assays (e.g., Ba/F3 cell transformation models) to assess fusion-specific oncogenic potency and drug sensitivity. The STARTRK-2 trial reported consistent ORR across 17 fusion types, suggesting pan-TRK efficacy, but long-term outcomes may vary .

Q. Data Management and Reporting

Q. What frameworks ensure robust data collection in multi-center this compound trials?

Methodological Answer: Implement centralized electronic data capture (EDC) systems with standardized case report forms (CRFs). Use blockchain technology for audit trails in sensitive data (e.g., biomarker results). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing de-identified datasets, as recommended in the BFAST trial .

Q. How can systematic reviews address publication bias in this compound’s CNS efficacy data?

Methodological Answer: Follow PRISMA guidelines to search clinical trial registries (e.g., ClinicalTrials.gov ) for unpublished data. Use funnel plots and Egger’s regression to detect bias. The ENTREQ framework enhances transparency in qualitative synthesis, as applied in meta-analyses of TRK inhibitor CNS outcomes .

Properties

IUPAC Name |

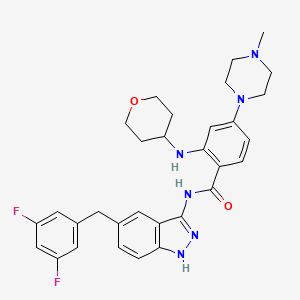

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYYBYPASCDWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026450 | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108743-60-7 | |

| Record name | Entrectinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108743-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108743607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ORF0AN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.